3-Methyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine
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Overview
Description
3-Methyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine is a complex organic compound characterized by its unique structure, which includes a pyridazine ring substituted with a trifluoromethoxybenzenesulfonyl group and a piperidinylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate dicarbonyl compounds and hydrazine derivatives.
Introduction of the Piperidinylmethoxy Group: This step usually involves nucleophilic substitution reactions where a piperidine derivative is reacted with a suitable leaving group on the pyridazine ring.
Attachment of the Trifluoromethoxybenzenesulfonyl Group: This is often accomplished through sulfonylation reactions using trifluoromethoxybenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyridazine ring or the sulfonyl group, potentially leading to the formation of amines or sulfides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions activated by the electron-withdrawing trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Conditions may include the use of strong bases like sodium hydride or nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving sulfonylation or trifluoromethylation.
Mechanism of Action
The mechanism of action of 3-Methyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity through hydrophobic interactions, while the sulfonyl group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-({1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-Methyl-6-({1-[4-(methoxy)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 3-Methyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine imparts unique electronic properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Properties
IUPAC Name |
3-methyl-6-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O4S/c1-13-2-7-17(23-22-13)27-12-14-8-10-24(11-9-14)29(25,26)16-5-3-15(4-6-16)28-18(19,20)21/h2-7,14H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGPIHMJMWLOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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